- The Use of Palladium Catalysis for the Formation of Fused Aromatic Compounds and for the Diastereoselective Formate Reduction of Allylic Carbonates2004, , ,,
Cas no 90347-66-3 (Methyl 3-iodo-4-methylbenzoate)

90347-66-3 structure
商品名:Methyl 3-iodo-4-methylbenzoate
Methyl 3-iodo-4-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-iodo-4-methylbenzoate
- 3-Iodo-4-methylbenzoic Acid Methyl Ester
- 3-Iodo-p-toluic Acid Methyl Ester
- Methyl 3-Iodo-p-toluate
- Methyl-3-Iodo-4-Methylbenzoate
- Benzoic acid, 3-iodo-4-methyl-, methyl ester
- 2-Iodo-4-(methoxycarbonyl)toluene
- METHYL3-IODO-4-METHYLBENZOATE
- 3-Iodo-4-methylbenzoic acidmethyl ester
- KSC495M1R
- NKMHAOTZPFVSPC-UHFFFAOYSA-N
- 3-Jod-4-methylbenzoesauremethylester
- SBB068078
- CL8556
- R
- p-Toluic acid, 3-iodo-, methyl ester (7CI)
- Methyl 3-iodo-4-methylbenzoic acid
- 90347-66-3
- p-Toluic acid, 3-iodo-, methyl ester
- Methyl 3-Iodo-4-Methyl-Benzoate
- 3-iodo-4-methyl-benzoic acid methyl ester
- 8WLV4P4HCA
- DB-008632
- AC-22956
- CS-0007663
- MFCD00230583
- 3-Iodo-4-methyl benzoic acid methyl ester
- SCHEMBL1232173
- PS-7246
- SY012267
- DTXSID80545045
- EN300-1241730
- M2694
- AKOS015852340
-
- MDL: MFCD00230583
- インチ: 1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
- InChIKey: NKMHAOTZPFVSPC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(I)C(C)=CC=1)OC
計算された属性
- せいみつぶんしりょう: 275.96473g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 275.96473g/mol
- 単一同位体質量: 275.96473g/mol
- 水素結合トポロジー分子極性表面積: 26.3Ų
- 重原子数: 12
- 複雑さ: 170
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 無色から黄色の液体
- 密度みつど: 1.666
- ゆうかいてん: 35°C
- ふってん: 302.9℃ at 760 mmHg
- フラッシュポイント: 137℃
- 屈折率: 1.5975
- すいようせい: Not miscible or difficult to mix with water.
- PSA: 26.30000
- LogP: 2.38620
- ようかいせい: 混合できないか、水の中で混合しにくい
- かんど: Light Sensitive
Methyl 3-iodo-4-methylbenzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:0-10°C
Methyl 3-iodo-4-methylbenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 3-iodo-4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84400-5g |
Methyl 3-iodo-4-methylbenzoate |
90347-66-3 | 5g |
¥46.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84400-25g |
Methyl 3-iodo-4-methylbenzoate |
90347-66-3 | 25g |
¥166.0 | 2021-09-08 | ||
abcr | AB206887-5g |
Methyl 3-iodo-4-methylbenzoate, 98%; . |
90347-66-3 | 98% | 5g |
€75.70 | 2023-09-14 | |
eNovation Chemicals LLC | D690260-500g |
Methyl 3-Iodo-4-methylbenzoate |
90347-66-3 | 98% | 500g |
$430 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84400-100g |
Methyl 3-iodo-4-methylbenzoate |
90347-66-3 | 100g |
¥566.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123944-5g |
Methyl 3-iodo-4-methylbenzoate |
90347-66-3 | 98% | 5g |
¥50.00 | 2021-05-24 | |
TRC | M313750-25g |
Methyl 3-Iodo-4-methylbenzoate |
90347-66-3 | 25g |
$207.00 | 2023-05-17 | ||
TRC | M313750-5g |
Methyl 3-Iodo-4-methylbenzoate |
90347-66-3 | 5g |
$92.00 | 2023-05-17 | ||
TRC | M313750-10g |
Methyl 3-Iodo-4-methylbenzoate |
90347-66-3 | 10g |
$121.00 | 2023-05-17 | ||
Alichem | A013033684-1g |
Methyl 3-iodo-4-methylbenzoate |
90347-66-3 | 97% | 1g |
$1475.10 | 2023-08-31 |
Methyl 3-iodo-4-methylbenzoate 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-ligated cobalt(II) acetate complexes) ; 24 h, 1 bar, 60 °C
リファレンス
- Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild ConditionsJournal of the American Chemical Society, 2013, 135(29), 10776-10782,
Synthetic Routes 3
はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 19 h, reflux; cooled
リファレンス
- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistryOrganic & Biomolecular Chemistry, 2009, 7(24), 5129-5136,
Synthetic Routes 4
はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol
リファレンス
- Palladium-Catalyzed Sequential Alkylation-Alkenylation Reactions and Their Application to the Synthesis of Fused Aromatic RingsJournal of Organic Chemistry, 2001, 66(24), 8127-8134,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Hydrogen ion ; reflux
リファレンス
- Solvolysis of 2-chloro-2(3,4-disubstituted) phenylpropanes: Validity of Hammett-Brown σ+ constants in assessing additive effects of substituentsInternational Journal of Chemical Kinetics, 2012, 44(8), 514-523,
Synthetic Routes 6
はんのうじょうけん
1.1 Solvents: Methanol , Benzene , Hexane ; rt; 10 min, rt
リファレンス
- C3 Halogen and C8'' Substituents on Stilbene Arotinoids Modulate Retinoic Acid Receptor Subtype FunctionChemMedChem, 2009, 4(10), 1630-1640,
Synthetic Routes 7
はんのうじょうけん
1.1 Catalysts: Sulfuric acid ; 24 h, 65 °C; cooled
リファレンス
- Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast CancerJournal of Medicinal Chemistry, 2015, 58(9), 3957-3974,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Iodine , Sodium periodate Solvents: Acetic acid , Acetic anhydride ; 5 - 10 °C
1.2 Reagents: Sulfuric acid ; 5 - 10 °C
1.3 5 - 10 °C; 1 h, rt; 4 h, 40 °C
1.2 Reagents: Sulfuric acid ; 5 - 10 °C
1.3 5 - 10 °C; 1 h, rt; 4 h, 40 °C
リファレンス
- Enantiomerically Pure Axially Chiral Aminocarbene Complexes of ChromiumOrganometallics, 2008, 27(8), 1850-1858,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2Journal of Medicinal Chemistry, 2018, 61(17), 7977-7990,
Methyl 3-iodo-4-methylbenzoate Raw materials
- 3-Iodo-4-methylbenzoic acid
- Methyl p-Toluate
- methyl 3-amino-4-methyl-benzoate
- (diazomethyl)trimethylsilane
- 3-Iodo-4-methylbenzyl Alcohol
Methyl 3-iodo-4-methylbenzoate Preparation Products
Methyl 3-iodo-4-methylbenzoate 関連文献
-
Karunakaran A. Kalesh,Kai Liu,Shao Q. Yao Org. Biomol. Chem. 2009 7 5129
-
Richard Houska,Marvin Bj?rn Stutz,Oliver Seitz Chem. Sci. 2021 12 13450
90347-66-3 (Methyl 3-iodo-4-methylbenzoate) 関連製品
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- 5471-81-8(4-Iodo-3-methylbenzoic Acid Methyl Ester)
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- 106589-18-8(1,3-Benzenedicarboxylicacid, 2-iodo-, 1,3-dimethyl ester)
- 933585-44-5(Ethyl 2-iodo-5-methylbenzoate)
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- 52570-33-9(Methyl 3-iodo-2-methylbenzoate)
- 103440-52-4(Methyl 2-iodo-5-methylbenzoate)
- 610-97-9(Methyl 2-iodobenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90347-66-3)Methyl 3-iodo-4-methylbenzoate

清らかである:99%
はかる:500g
価格 ($):386.0